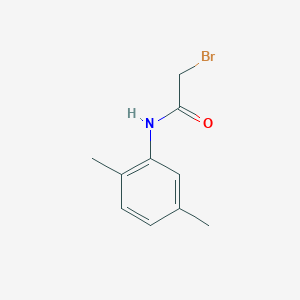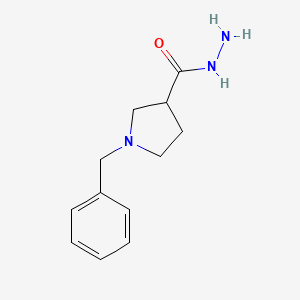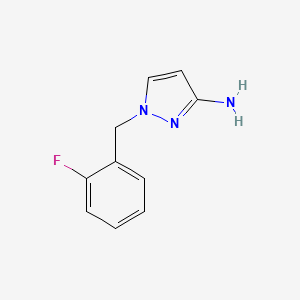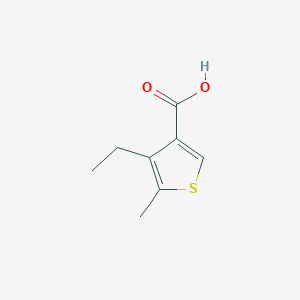
5-Fluoropyrimidin-4-amine
Descripción general
Descripción
The compound 5-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom in pyrimidine derivatives often imparts unique physical, chemical, and biological properties, making them valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Synthesis Analysis
The synthesis of 5-Fluoropyrimidin-4-amine derivatives has been explored through various methods. One approach involves the use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate in the production of kinase inhibitors . Another method includes a practical synthesis involving telescoped steps starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which is an economical alternative to a Mitsunobu-based synthesis for the preparation of potent deoxycytidine kinase inhibitors . Additionally, a minimalist radiofluorination/palladium-catalyzed amination sequence has been used for the radiosynthesis of 2-amino-5-[18F]fluoropyridines .
Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the conformational analysis and crystal structure of a related compound, a fumaric acid salt of a fluorinated piperidin derivative, were determined using NMR and X-ray crystallography, indicating that the solid and solution conformations are similar . In another study, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers was investigated, revealing a range of solid-state assemblies and optical properties .
Chemical Reactions Analysis
The reactivity of 5-Fluoropyrimidin-4-amine derivatives has been explored in the context of their potential as kinase inhibitors. Novel amine derivatives of 5-fluoropyrimidine have been synthesized and screened for anticancer activity, with some showing promising results against various human cancer cell lines . Additionally, the synthesis of various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been carried out, with some compounds exhibiting significant antitubercular activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoropyrimidin-4-amine derivatives are influenced by the presence of fluorine atoms. For example, the fluorine-containing organic molecules have been used as structure-directing agents in the synthesis of crystalline microporous materials, with the position of the fluorine atom affecting the templating ability . The presence of fluorine also does not seem to influence the silicon distribution in the framework of the synthesized materials . The thermal stability and phase transitions of these compounds have been studied using thermal gravimetric analysis and differential scanning calorimetry, providing insights into their polymorphism and crystalline forms .
Aplicaciones Científicas De Investigación
“5-Fluoropyrimidin-4-amine” is a chemical compound with the molecular formula C4H4FN3 . It has a molecular weight of 113.09 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
While the specific applications of “5-Fluoropyrimidin-4-amine” are not detailed in the available resources, compounds like this are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research . They can serve as building blocks in the synthesis of more complex molecules, or as reagents in various chemical reactions.
Safety And Hazards
Propiedades
IUPAC Name |
5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZMNMQCFNJXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392849 | |
| Record name | 5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidin-4-amine | |
CAS RN |
811450-26-7 | |
| Record name | 5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)








![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)